molecular formula C17H16N2OS B15098086 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethan-1-one

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethan-1-one

Cat. No.: B15098086
M. Wt: 296.4 g/mol
InChI Key: NPKSOWXOOODNLS-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethan-1-one is a synthetic organic compound that features a benzodiazole ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethan-1-one typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound.

    Attachment of the Sulfanyl Group: The benzodiazole ring can be functionalized with a sulfanyl group using thiolating agents under controlled conditions.

    Coupling with Dimethylphenyl Ethanone: The final step involves coupling the functionalized benzodiazole with 2,4-dimethylphenyl ethanone using a suitable coupling reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of benzodiazole compounds are often explored for their potential as enzyme inhibitors or fluorescent probes.

Medicine

Medicinal chemistry studies may investigate the compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound could be used in the development of new polymers or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethan-1-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Dimethylphenyl Ethanone Derivatives: Compounds with similar dimethylphenyl ethanone structures.

Uniqueness

The unique combination of the benzodiazole ring and the dimethylphenyl group, along with the sulfanyl linkage, may confer distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethanone

InChI

InChI=1S/C17H16N2OS/c1-11-7-8-13(12(2)9-11)16(20)10-21-17-18-14-5-3-4-6-15(14)19-17/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

NPKSOWXOOODNLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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